molecular formula C20H18BrN3O2 B2878379 (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 955976-17-7

(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Cat. No. B2878379
CAS RN: 955976-17-7
M. Wt: 412.287
InChI Key: YYAVTQOFVXRBHL-UHFFFAOYSA-N
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Description

The compound “(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group and a bromophenyl group. Additionally, the compound contains a morpholino group and a methanone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The methanone group could undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Synthesis and Biological Activity

(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone and its derivatives have been synthesized and evaluated for various biological activities. Research has shown these compounds possess significant biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities, as well as potential use in imaging for Parkinson's disease.

  • Antitumor Activity : Compounds related to (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone exhibit distinct inhibition on the proliferation of cancer cell lines, such as A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) (Tang & Fu, 2018).

  • Enzyme Inhibitory Activity : Derivatives have been designed and evaluated for in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing significant inhibitory potentials. This highlights the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).

  • Imaging in Parkinson's Disease : A derivative, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone ([11C]HG-10-102-01), was synthesized for potential use as a PET imaging agent for imaging of the LRRK2 enzyme in Parkinson's disease, indicating its utility in diagnostic applications (Wang et al., 2017).

  • Antioxidant Properties : Studies have also focused on the synthesis of derivatives with potential antioxidant properties, comparing their efficacy to standard antioxidant compounds. This suggests the possibility of using these compounds in oxidative stress-related conditions (Çetinkaya et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-16-6-4-5-15(13-16)19-18(20(25)23-9-11-26-12-10-23)14-24(22-19)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVTQOFVXRBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

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